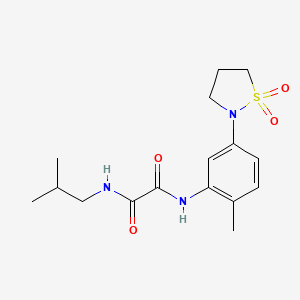

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide

Descripción

Propiedades

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-14-9-13(6-5-12(14)3)19-7-4-8-24(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABHZRJXAUNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the dioxidoisothiazolidinyl moiety: This step involves the reaction of appropriate starting materials under specific conditions to form the dioxidoisothiazolidinyl group.

Substitution on the phenyl ring: The dioxidoisothiazolidinyl group is introduced onto the phenyl ring through electrophilic aromatic substitution.

Formation of the isobutyloxalamide group: This step involves the reaction of the substituted phenyl compound with isobutyloxalamide under suitable conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Análisis De Reacciones Químicas

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the isobutyloxalamide group are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.

Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two oxalamide analogs from the literature:

¹Synthesis of the target compound likely involves coupling of pre-functionalized phenyl and isobutyl precursors, analogous to methods in and .

Key Differences and Implications

Heterocyclic Core

- Target Compound: The isothiazolidinone dioxide core introduces a sulfone group, which increases polarity and resistance to enzymatic degradation compared to oxadiazolyl (Compound 7) or imidazolidinone (Compound 12) groups .

Substituent Effects

- Isobutyl vs. Benzyl/Alkyl Chains : The target’s isobutyl group offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, Compound 12’s benzyl groups increase molecular weight and may hinder bioavailability .

Actividad Biológica

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an insecticide. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C17H23N3O5S

- Molecular Weight : 381.4 g/mol

- CAS Number : 1105215-44-8

The primary mechanism of action for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By binding to CDK2, this compound disrupts normal cell cycle progression, leading to cell cycle arrest and potential apoptosis in rapidly dividing cells, which is beneficial in cancer therapy.

Anticancer Activity

Research has shown that compounds targeting CDK2 can effectively inhibit tumor growth. For example, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide has demonstrated significant cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells by activating caspase pathways.

Insecticidal Activity

In addition to its anticancer properties, this compound has been evaluated for its insecticidal activity. Preliminary studies indicate that it exhibits larvicidal effects against Aedes aegypti, a vector for several viral diseases. The compound's effectiveness was assessed through bioassays that measured larval mortality rates at various concentrations .

Study 1: Anticancer Efficacy

A recent study conducted on breast cancer cell lines reported that N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide reduced cell viability significantly. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was mediated through mitochondrial pathways and activation of caspases.

Study 2: Insecticidal Properties

In another study focusing on larvicidal activity against Aedes aegypti, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide exhibited an LC50 value of 25 µM after 24 hours of exposure. This suggests a strong potential as a natural insecticide alternative to chemical pesticides .

Data Table: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide?

Methodological Answer:

The synthesis can be optimized using reflux conditions in glacial acetic acid, as demonstrated in analogous oxalamide derivatives (e.g., ). Key steps include:

- Coupling Reaction : React 1,3-dioxoisoindolin-2-yl thiourea derivatives with isobutylamine under controlled reflux (2–4 hours) to form the oxalamide backbone. Monitor progress via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane).

- Purification : Recrystallize the crude product using ethanol/water (3:1 v/v) to achieve >95% purity, as seen in similar protocols .

- Yield Improvement : Adjust stoichiometry (1:1.2 molar ratio of thiourea to isobutylamine) and use inert gas (N₂) to minimize oxidation side reactions.

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the isothiazolidine dioxide ring conformation and oxalamide planar geometry, as applied to nitazoxanide derivatives ( ). Hydrogen bonding patterns (e.g., N–H···O interactions) confirm dimerization tendencies .

- Spectroscopy :

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~420–430 Da).

Basic: How does the solubility profile of this compound influence experimental design?

Methodological Answer:

- Solvent Compatibility : The compound is sparingly soluble in water but dissolves in DMSO (>50 mg/mL) and DMF, as inferred from structurally related sulfonamides ( ).

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the sulfone group .

- In Vivo Studies : For bioavailability assays, prepare suspensions in 0.5% methylcellulose (w/v) with 2% Tween-80 .

Advanced: What strategies are used to evaluate in vitro biological activity, such as enzyme inhibition?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfone-sensitive active sites (e.g., PFOR in anaerobic microbes, as seen in nitazoxanide derivatives) .

- Assay Design :

- Kinetic Studies : Measure IC₅₀ via spectrophotometric assays (e.g., NADH oxidation at 340 nm).

- Dose-Response : Test concentrations from 0.1–100 µM in triplicate, using DMSO controls (<0.1% final concentration) .

- Data Interpretation : Compare inhibition curves with positive controls (e.g., metronidazole for PFOR) and validate statistical significance via ANOVA (p < 0.05) .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance potency?

Methodological Answer:

- Core Modifications :

- Bioisosteres : Introduce thiophene () or benzofuran ( ) rings to improve membrane permeability.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity (ΔG ≤ –8 kcal/mol). Validate with in vitro IC₅₀ shifts .

Advanced: What experimental approaches assess compound stability under physiological conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C expected for sulfone derivatives) .

- pH Stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Oxidative Stress : Expose to H₂O₂ (1–5 mM) and quantify residual compound via LC-MS. Sulfone groups generally resist oxidation, but methylphenyl may require antioxidant additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.